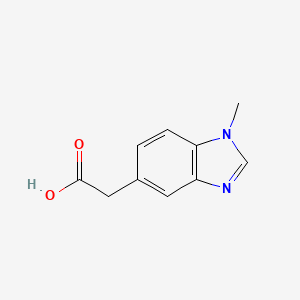

2-(1-Methylbenzimidazol-5-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer and Antimicrobial Applications

Compounds derived from benzimidazole, such as 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives, have shown promise in anticancer evaluations. One compound was notably active against breast cancer cell lines, indicating potential therapeutic applications in oncology (Salahuddin et al., 2014). Additionally, benzimidazole derivatives have demonstrated significant antimicrobial activity, suggesting their usefulness in combating microbial infections (Salahuddin et al., 2017).

Sensing and Photocatalytic Degradation

Coordination polymers based on benzimidazole frameworks have been developed for luminescent sensing of Fe(III) ions and photocatalytic degradation of methylene blue, offering innovative approaches to environmental monitoring and remediation (Xiao-Xue Zhao et al., 2018).

Ferroelectricity and Antiferroelectricity

Benzimidazoles have been identified as exhibiting above-room-temperature ferroelectricity and antiferroelectricity. This property is significant for the development of lead- and rare-metal-free ferroelectric devices, contributing to the advancement of electronic and memory storage technologies (S. Horiuchi et al., 2012).

Agricultural Applications

In the field of agriculture, benzimidazole derivatives such as carbendazim have been incorporated into solid lipid nanoparticles and polymeric nanocapsules for sustained release, demonstrating enhanced effectiveness and reduced toxicity of fungicides. This approach holds potential for improving plant disease management with lower environmental impact (E. Campos et al., 2015).

Corrosion Inhibition

A theoretical study has shown that benzimidazole and its derivatives, including 2-methylbenzimidazole, act as effective corrosion inhibitors for mild steel in acidic conditions. This suggests their utility in protecting industrial infrastructure against corrosive damage, thereby extending the lifespan of metal components (I. Obot & N. Obi-Egbedi, 2010).

Future Directions

Benzimidazole, a key heterocycle in therapeutic chemistry, and its derivatives, have been recently mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . This suggests that 2-(1-Methylbenzimidazol-5-yl)acetic acid and similar compounds could have potential applications in industries where corrosion is a significant issue .

Mechanism of Action

Target of Action

Benzimidazole derivatives, which include this compound, are known to act as corrosion inhibitors for various metals . They are also reported to have diverse pharmacological activities .

Mode of Action

Benzimidazole derivatives, including 2-(1-Methylbenzimidazol-5-yl)acetic acid, act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that they interact with their targets (metals in the case of corrosion inhibition) to form a protective layer, thereby preventing further reaction with the environment .

Biochemical Pathways

Benzimidazole derivatives are known to have diverse pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

As a corrosion inhibitor, it would be expected to reduce the rate of metal corrosion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, benzimidazoles are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Properties

IUPAC Name |

2-(1-methylbenzimidazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-11-8-4-7(5-10(13)14)2-3-9(8)12/h2-4,6H,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGXAYMIHBPYHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176671-64-9 |

Source

|

| Record name | 2-(1-methyl-1H-1,3-benzodiazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(2,5-Dimethoxyphenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B2527143.png)

![6-methyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-2H-pyran-2-one](/img/structure/B2527144.png)

![methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2527146.png)

![2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2527155.png)

![3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527156.png)

![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol](/img/structure/B2527166.png)